molecular formula C6H2Br2FNO2 B1530000 1,4-Dibromo-2-fluoro-3-nitrobenzene CAS No. 1806307-23-2

1,4-Dibromo-2-fluoro-3-nitrobenzene

Cat. No.: B1530000
CAS No.: 1806307-23-2
M. Wt: 298.89 g/mol
InChI Key: MVRXBTHSLILSFX-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-fluoro-3-nitrobenzene is a halogenated aromatic compound with the molecular formula C₆H₂Br₂FNO₂. It features bromine substituents at the 1- and 4-positions, a fluorine atom at position 2, and a nitro group (-NO₂) at position 3. This arrangement of substituents confers unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals. The nitro group enhances electron-withdrawing effects, directing reactivity for further functionalization .

Properties

IUPAC Name

1,4-dibromo-2-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRXBTHSLILSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-fluoro-3-nitrobenzene can be synthesized through multiple synthetic routes. One common method involves the bromination of 2-fluoro-3-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure the selective addition of bromine atoms to the benzene ring.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2-fluoro-3-nitrobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound.

  • Reduction: Reducing agents like iron powder or hydrogen gas (H₂) in the presence of a catalyst are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.

Scientific Research Applications

1,4-Dibromo-2-fluoro-3-nitrobenzene is utilized in several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

  • Biology: The compound is used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.

  • Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,4-dibromo-2-fluoro-3-nitrobenzene exerts its effects depends on the specific application. In biochemical studies, the compound may interact with cellular components, leading to oxidative stress or other biochemical changes. The molecular targets and pathways involved can vary, but often include enzymes and receptors that are sensitive to halogenated compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity, stability, and applications can be contextualized by comparing it with analogous halogenated nitrobenzenes. Below is a detailed analysis:

Substituent Position and Electronic Effects

  • 1-Bromo-3-fluoro-2-nitrobenzene (C₆H₃BrFNO₂): Substituents: Bromine (position 1), fluorine (position 3), nitro (position 2). The nitro group at position 2 creates a strong meta-directing effect, altering reaction pathways compared to the target compound. Bromine’s position (1 vs. Molecular weight: ~220.0 g/mol (vs. ~299.0 g/mol for the target compound).
  • 1-Chloro-2-fluoro-3-nitrobenzene (C₆H₃ClFNO₂): Substituents: Chlorine (position 1), fluorine (position 2), nitro (position 3). Chlorine’s lower electronegativity compared to bromine reduces the compound’s overall electron-withdrawing capacity. This may slow reactions like Suzuki-Miyaura coupling but improve solubility in polar solvents . Molecular weight: ~175.5 g/mol.
  • 1,4-Dibromo-2,3-difluorobenzene (C₆H₂Br₂F₂) :

    • Substituents: Bromine (positions 1,4), fluorine (positions 2,3).
    • Lacking a nitro group, this compound is less electron-deficient and more suited for electrophilic aromatic substitution. Its molecular weight (271.89 g/mol) is lower than the target compound’s due to the absence of the nitro group .

Functional Group Impact

  • Nitro Group Presence: The nitro group in 1,4-Dibromo-2-fluoro-3-nitrobenzene increases its electron-withdrawing character, making it less reactive toward electrophiles but more reactive in nucleophilic aromatic substitution (NAS) compared to non-nitro analogs like 1,4-Dibromo-2,3-difluorobenzene .
  • Halogen Type :

    • Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine enhance leaving-group ability in substitution reactions. For example, this compound may undergo faster cross-coupling than its chloro analogs .

Data Table: Key Properties of Comparable Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
This compound Not provided C₆H₂Br₂FNO₂ ~299.0 Br (1,4), F (2), NO₂ (3) Cross-coupling, pharmaceutical synthesis
1-Bromo-3-fluoro-2-nitrobenzene Not provided C₆H₃BrFNO₂ ~220.0 Br (1), F (3), NO₂ (2) Intermediate in agrochemicals
1-Chloro-2-fluoro-3-nitrobenzene Not provided C₆H₃ClFNO₂ ~175.5 Cl (1), F (2), NO₂ (3) Solubility studies, dye synthesis
1,4-Dibromo-2,3-difluorobenzene 156682-52-9 C₆H₂Br₂F₂ 271.89 Br (1,4), F (2,3) Crystallography, polymer precursors

Biological Activity

1,4-Dibromo-2-fluoro-3-nitrobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C6H3Br2FNO2
  • Molecular Weight : Approximately 292.89 g/mol

The presence of bromine, fluorine, and nitro groups in its structure influences its reactivity and biological properties. The nitro group is particularly significant as it can undergo reduction to form reactive intermediates.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : Nitro compounds often act as enzyme inhibitors. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components .
  • DNA Interaction : Similar nitro compounds have been shown to bind covalently to DNA after reduction, resulting in nuclear damage and cell death. This mechanism is crucial for the antimicrobial and anticancer activities observed in related compounds .

Biological Activities

  • Antimicrobial Activity :
    • Nitro-containing compounds are known for their antimicrobial properties. They exert their effects by generating toxic intermediates upon reduction, which can bind to DNA and induce cell death .
    • This compound's structural similarities to known antimicrobial agents suggest it may possess similar activities.
  • Anticancer Potential :
    • Research indicates that halogenated aromatic compounds can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.
    • The nitro group in this compound may enhance its efficacy as an anticancer agent by promoting oxidative stress within cancer cells.

Case Studies and Research Findings

A review of literature reveals several studies investigating the biological activities of nitro-substituted benzene derivatives:

StudyFindings
Demonstrated that nitro compounds can act as potent antimicrobial agents through DNA interaction mechanisms.
Highlighted the anticancer potential of halogenated compounds, suggesting similar effects for this compound due to its structural features.
Explored the use of related compounds as precursors for bioactive molecules in medicinal chemistry.

Synthesis

The synthesis of this compound can be achieved through various methods involving electrophilic aromatic substitution reactions. For instance:

  • Starting Materials : Bromobenzene derivatives and fluorinating agents.
  • Reaction Conditions : Typically conducted under controlled temperatures with solvents like acetonitrile or DMF.
  • Yield : Yields can vary based on the method but typically range from 60% to 80% depending on conditions used .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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